N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has been used as an inhibitor of chloride channels and anion exchangers.
Mechanism of Action
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of chloride channels and anion exchangers by binding to a specific site on these proteins. This binding results in the inhibition of chloride ion transport and the accumulation of intracellular chloride ions. This accumulation of chloride ions has been shown to have various effects on cellular processes, including the regulation of cell volume and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels and anion exchangers in various cell types, including red blood cells, neurons, and epithelial cells. This inhibition has been shown to affect the regulation of cell volume, acid-base balance, and neurotransmitter release. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to affect the activity of various enzymes and ion channels, including the Na+/K+ ATPase and the L-type calcium channel.
Advantages and Limitations for Lab Experiments
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of chloride channels and anion exchangers, making it a useful tool for studying the role of these proteins in various physiological processes. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are several future directions for research related to N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new inhibitors of chloride channels and anion exchangers that are more potent and selective than N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the investigation of the effects of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide on other cellular processes, such as gene expression and protein synthesis. Finally, the potential therapeutic applications of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of diseases such as cystic fibrosis and sickle cell anemia should be further explored.
Scientific Research Applications
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in scientific research due to its ability to inhibit chloride channels and anion exchangers. It has been used to study the role of these channels and exchangers in various physiological processes, including cell volume regulation, acid-base balance, and neurotransmission. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has also been used to investigate the pathogenesis of diseases such as cystic fibrosis, epilepsy, and sickle cell anemia.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)15(21)11-20(14-10-6-9-13(17)16(14)18)24(22,23)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSANNCYGKPINHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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